molecular formula C21H31NO5S B13676505 Methyl 4-[2-(Benzylthio)-1-hydroxyethyl]-1-Boc-piperidine-4-carboxylate

Methyl 4-[2-(Benzylthio)-1-hydroxyethyl]-1-Boc-piperidine-4-carboxylate

Cat. No.: B13676505
M. Wt: 409.5 g/mol
InChI Key: SPEZCZWTZDNFGP-UHFFFAOYSA-N
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Description

Methyl 4-[2-(Benzylthio)-1-hydroxyethyl]-1-Boc-piperidine-4-carboxylate is a complex organic compound that features a piperidine ring substituted with a benzylthio group, a hydroxyethyl group, and a Boc-protected carboxylate group

Properties

Molecular Formula

C21H31NO5S

Molecular Weight

409.5 g/mol

IUPAC Name

1-O-tert-butyl 4-O-methyl 4-(2-benzylsulfanyl-1-hydroxyethyl)piperidine-1,4-dicarboxylate

InChI

InChI=1S/C21H31NO5S/c1-20(2,3)27-19(25)22-12-10-21(11-13-22,18(24)26-4)17(23)15-28-14-16-8-6-5-7-9-16/h5-9,17,23H,10-15H2,1-4H3

InChI Key

SPEZCZWTZDNFGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(CSCC2=CC=CC=C2)O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(Benzylthio)-1-hydroxyethyl]-1-Boc-piperidine-4-carboxylate typically involves multiple steps, starting from commercially available precursorsThe final step involves the protection of the carboxylate group with a Boc (tert-butoxycarbonyl) group to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(Benzylthio)-1-hydroxyethyl]-1-Boc-piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The benzylthio group can be reduced to a thiol group.

    Substitution: The Boc-protected carboxylate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) can be used.

    Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are typically employed.

    Substitution: Substitution reactions can be carried out using nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of the benzylthio group would yield a thiol.

Scientific Research Applications

Methyl 4-[2-(Benzylthio)-1-hydroxyethyl]-1-Boc-piperidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[2-(Benzylthio)-1-hydroxyethyl]-1-Boc-piperidine-4-carboxylate involves its interaction with specific molecular targets. The benzylthio group may interact with thiol-containing enzymes, while the hydroxyethyl group can form hydrogen bonds with various biomolecules. The Boc-protected carboxylate group ensures the compound’s stability and facilitates its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[2-(Benzylthio)-1-hydroxyethyl]-1-Boc-piperidine-4-carboxylate is unique due to its combination of functional groups and the presence of a Boc-protected carboxylate group, which enhances its stability and versatility in various chemical and biological applications.

Biological Activity

Methyl 4-[2-(Benzylthio)-1-hydroxyethyl]-1-Boc-piperidine-4-carboxylate is a piperidine derivative with potential biological applications. This compound is of interest due to its structural features that may confer specific biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including relevant research findings, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure consists of a piperidine ring substituted with a benzylthio group and a hydroxyl ethyl moiety, alongside a Boc (tert-butyloxycarbonyl) protecting group. The molecular formula is C₁₈H₂₃N₃O₄S, with a molecular weight of approximately 373.45 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, primarily focusing on its potential as an inhibitor in viral infections and its role in modulating receptor activity.

Antiviral Activity

Recent studies have highlighted the compound's antiviral properties, particularly against the Ebola virus (EBOV). In vitro assays demonstrated that derivatives of piperidine compounds exhibit significant antiviral activity, with some compounds achieving half-maximal effective concentration (EC50) values in the low micromolar range.

CompoundEC50 (µM)Selectivity Index
This compound0.9310
Reference Drug (Toremifene)0.387

These findings suggest that the compound may inhibit viral entry by targeting specific cellular mechanisms involved in EBOV infection, such as interactions with the Niemann-Pick C1 (NPC1) protein .

Modulation of Melanocortin Receptors

Another area of research has focused on the compound's potential as a modulator of melanocortin receptors, which are implicated in various physiological processes including appetite regulation and energy homeostasis. Substituted piperidines have shown promise as anti-obesity agents by activating these receptors . The structure-activity relationship studies indicate that modifications to the piperidine core can enhance receptor affinity and selectivity.

Case Studies and Research Findings

Several studies have explored the biological activity of related piperidine compounds, providing insights into their mechanisms of action:

  • Ebola Virus Inhibition : A study synthesized multiple piperidine derivatives and evaluated their antiviral activity against EBOV. The most active compounds demonstrated strong inhibition of viral entry, with docking studies revealing critical interactions at the NPC1 binding site .
  • Melanocortin Receptor Modulation : Research on substituted piperidines indicated that specific modifications to the piperidine structure could enhance their efficacy as melanocortin receptor agonists. This could lead to potential applications in treating obesity-related disorders .
  • Structure-Activity Relationship Studies : Detailed SAR analyses have been conducted to optimize the pharmacological properties of piperidine derivatives. These studies emphasize the importance of functional group positioning and steric effects on biological activity .

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